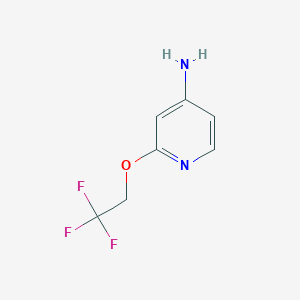
2-(2,2,2-Trifluoroethoxy)pyridin-4-amine
Vue d'ensemble
Description
“2-(2,2,2-Trifluoroethoxy)pyridin-4-amine” is a chemical compound with the molecular formula C7H7F3N2O . It is related to other compounds such as 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride and 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been described in various patents and scientific articles . For instance, one process involves the reaction of 4-chloro 2-amino pyridine with a nitrating mixture .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed based on its molecular formula C7H7F3N2O . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a trifluoroethoxy group, which consists of an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms.Chemical Reactions Analysis
The chemical reactions involving “this compound” or similar compounds have been studied in various contexts . For example, reactions of 2,2,2-trifluoroethoxy- and 2,2,2-trifluoroethylthiobenzene with lithium dialkylamides have been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, 2-(2,2,2-trifluoroethoxy)pyridin-3-amine hydrochloride is a powder that is stored at room temperature .Applications De Recherche Scientifique
Antibacterial Activity and Synthesis
One significant application of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine derivatives is in the field of medicinal chemistry, particularly in the design and synthesis of compounds with antibacterial properties. For example, a study by Reddy and Prasad (2021) detailed the synthesis of N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives, which were evaluated for their antibacterial activity. This research highlights the compound's potential as a backbone for developing new antibacterial agents (Reddy & Prasad, 2021).
Synthesis and Structural Analysis
The compound also plays a crucial role in the synthesis of complex organic molecules. Manteau et al. (2010) demonstrated an efficient and straightforward large-scale synthesis of (trifluoromethoxy)pyridines, providing new and highly important building blocks for life-sciences-oriented research. The study not only expanded the accessibility of these compounds but also conducted the first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines, enhancing understanding of their structural properties (Manteau et al., 2010).
Green Chemistry and Catalysis
Karimian and Tajik (2014) reported on the use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as an efficient and reusable catalyst for the N-tert-butoxycarbonylation of amines, showcasing an application of the compound in green chemistry. The method emphasized clean reaction conditions, short reaction times, high yields, and the reusability of the catalyst, making it a valuable tool for sustainable chemical synthesis (Karimian & Tajik, 2014).
Agricultural Chemistry
Another application area is in agricultural chemistry, where derivatives of this compound serve as intermediates for synthesizing herbicides. Hang-dong (2010) described the synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for creating the highly efficient herbicide trifloxysulfuron. The study optimized the reaction conditions to improve yield, demonstrating the compound's utility in developing agricultural chemicals (Hang-dong, 2010).
Amination Techniques
In organic synthesis, amination techniques utilizing this compound derivatives are vital for modifying pyridines and quinolines. Yin et al. (2007) introduced a method for converting pyridine N-oxides to 2-aminopyridines in a one-pot fashion, demonstrating the compound's relevance in synthesizing aminated products. This process offered high yields and excellent selectivity, highlighting its significance in organic synthesis (Yin et al., 2007).
Safety and Hazards
The safety data sheet for a related compound, 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, indicates that it may cause serious eye damage and may cause an allergic skin reaction . It is advised to avoid breathing dust, wear protective gloves/eye protection/face protection, and wash contaminated clothing before reuse .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine is the potassium channels, specifically the Kv7 channels, also known as KCNQ channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the excitability of neurons.
Mode of Action
This compound acts as an enhancer of the KCNQ channels . It binds to these channels and enhances their activity, leading to an increase in potassium ion flow across the cell membrane. This results in hyperpolarization of the cell membrane, reducing the excitability of neurons.
Biochemical Pathways
The enhancement of KCNQ channel activity by this compound affects several biochemical pathways. These include pathways involved in neuronal signaling and neurotransmitter release. The downstream effects of these changes include a reduction in neuronal excitability and potentially a decrease in the symptoms of neurological diseases caused by motor neuron excitatory changes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neuronal excitability. By enhancing KCNQ channel activity, this compound can reduce neuronal excitability, which may alleviate symptoms of diseases caused by motor neuron excitatory changes .
Analyse Biochimique
Cellular Effects
The effects of 2-(2,2,2-Trifluoroethoxy)pyridin-4-amine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with Kv7 channels affects the excitability of neurons, which can impact various neurological functions . Additionally, the compound’s influence on gene expression and cellular metabolism can lead to changes in cell growth, differentiation, and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its role as a Kv7 channel potentiator involves binding to these channels and enhancing their activity . This potentiation can lead to increased potassium ion flow, stabilizing the membrane potential and reducing neuronal excitability. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in their activity and subsequent cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neuronal function and reduced excitability . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruption of normal cellular processes. Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound’s metabolism may lead to the formation of active or inactive metabolites, which can influence its overall biological activity . Additionally, its effects on metabolic flux and metabolite levels can impact cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of the compound is essential for predicting its distribution and potential effects in various tissues.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its activity . The localization of the compound can affect its function and interactions with other biomolecules, ultimately influencing its overall biological effects.
Propriétés
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-5(11)1-2-12-6/h1-3H,4H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEMTHIQXMLNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1247075-58-6 | |
| Record name | 2-(2,2,2-trifluoroethoxy)pyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
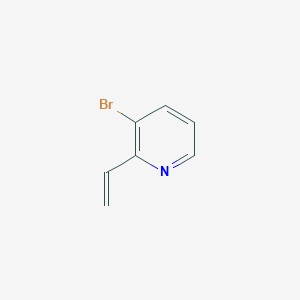
![7-Methoxy-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1442015.png)
![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)

![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)


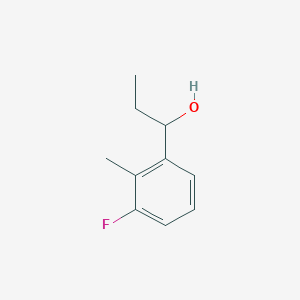

![3-[(2-Fluoroethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442030.png)
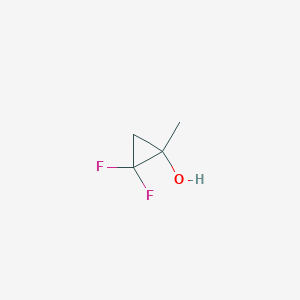
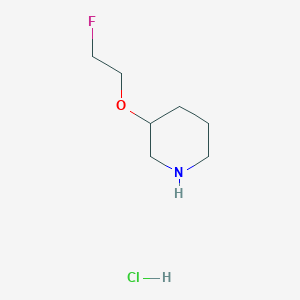
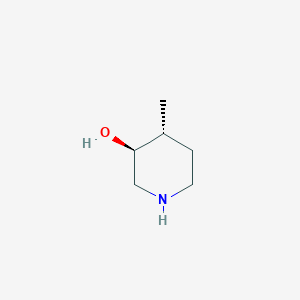
![4-(Aminomethyl)-1-[2-(dimethylamino)ethyl]pyrrolidin-2-one](/img/structure/B1442036.png)
